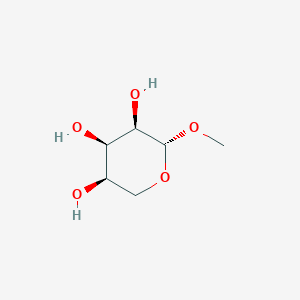

(2R,3R,4R,5R)-2-Méthoxytétrahydro-2H-pyran-3,4,5-triol

Vue d'ensemble

Description

Applications De Recherche Scientifique

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

Target of Action

It’s structurally similar compound, β-d-ribopyranose, has been shown to interact with the d-ribose-binding periplasmic protein and d-ribose pyranase in organisms like escherichia coli and bacillus subtilis .

Mode of Action

It’s worth noting that the interaction of similar compounds with their targets often results in changes at the molecular level that can affect the function of the target protein .

Biochemical Pathways

Methyl β-D-ribopyranoside is a sugar alcohol that belongs to the group of pentoses . It has been shown to regulate the growth of bacteria and fungi by altering their metabolic pathways . .

Result of Action

Its role in regulating the growth of bacteria and fungi suggests that it may have antimicrobial properties .

Analyse Biochimique

Biochemical Properties

It is known that this compound is synthesized in the cytosol of cells, directly from glucose and methanol molecules . It is then stored in the vacuole without being re-exported to the cytoplasm .

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

A comprehensive analysis of its vibrational spectra using a combination of inelastic neutron scattering, Raman, and infrared spectroscopy has been conducted . This study identified two distinct structures of the molecule in the unit cell, differentiated mainly by the orientation of the furanose ring O−H bonds .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at -20°C .

Metabolic Pathways

It is known that this compound is synthesized in the cytosol of cells, directly from glucose and methanol molecules .

Transport and Distribution

It is known that this compound is synthesized in the cytosol of cells and is then stored in the vacuole without being re-exported to the cytoplasm .

Subcellular Localization

It is known that this compound is synthesized in the cytosol of cells and is then stored in the vacuole .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol typically involves the use of carbohydrate precursors. One common method involves the protection of hydroxyl groups followed by selective deprotection and functionalization. For example, starting from a protected glucose derivative, the methoxy group can be introduced via methylation, and subsequent deprotection steps yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or ethers.

Comparaison Avec Des Composés Similaires

(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound has similar structural features but lacks the methoxy group.

(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: Another compound with a tetrahydropyran ring but different functional groups.

Uniqueness: The presence of the methoxy group in (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its applications and interactions.

Activité Biologique

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, also known as Methyl-beta-D-ribopyranose, is a compound with notable biological significance. This article delves into its biological activities, including its pharmacological effects and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 164.16 g/mol

- CAS Number : 612-05-5

Biological Activity Overview

The biological activities of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol have been explored in various studies. The compound exhibits several pharmacological effects that may be beneficial in therapeutic contexts.

1. Antidiabetic Activity

Research indicates that compounds similar to (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol show significant inhibition of α-amylase and α-glucosidase enzymes. These enzymes are crucial in carbohydrate metabolism and their inhibition can lead to decreased glucose absorption in the intestines.

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| Compound A | 47.4 | 52.2 |

| Compound B | 55.2 | 78.2 |

| Compound C | 48.8 | 52.5 |

These findings suggest a potential role for (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol in managing diabetes by regulating blood sugar levels through enzyme inhibition .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various assays. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related diseases.

3. Estrogenic Activity

Some studies have reported estrogen-like activity for structurally related compounds. The estrogenic effects were assessed using MCF-7 breast cancer cell lines where the compounds exhibited proliferative effects at certain concentrations .

Case Study 1: Antidiabetic Efficacy

In a study involving streptozotocin-nicotinamide induced diabetic mice treated with extracts containing (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol:

- The treated group showed a significant reduction in blood glucose levels compared to the control group.

- Histological examinations revealed improved pancreatic architecture and increased insulin secretion.

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol against standard antioxidants like ascorbic acid:

- The compound showed comparable results in scavenging DPPH radicals.

The mechanisms underlying the biological activities of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol include:

- Enzyme Inhibition : Competitive inhibition of α-amylase and α-glucosidase leading to reduced carbohydrate breakdown.

- Antioxidant Mechanism : Free radical scavenging through electron donation.

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468854 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-61-1 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can we learn about the structure of the phosphite triester of methyl β-D-ribopyranoside from the research?

A1: The research primarily focused on understanding the structural features of the phosphite triester of methyl β-D-ribopyranoside. X-ray diffraction analysis was employed to determine the crystal structures of both the phosphite triester (6) and its O,O,O-thiophosphate triester analogue (7) []. This provided valuable insights into the spatial arrangement of atoms within these molecules. Furthermore, computational chemistry, specifically CNDO-2 calculations, were performed on the phosphite triester (6) []. These calculations revealed a significant finding: the phosphorus atom in the phosphite triester carries a relatively high positive charge. This positive charge accumulation is attributed to the inherent strain present within the ester moiety of the molecule [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.